molecular formula C25H28N2O5 B2794939 Fmoc-Lys(Crotonyl)-OH CAS No. 1451046-72-2

Fmoc-Lys(Crotonyl)-OH

Cat. No.: B2794939
CAS No.: 1451046-72-2
M. Wt: 436.508
InChI Key: WFNXIABNUWPOIE-INZNARQDSA-N
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Description

Fmoc-Lys(Crotonyl)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine (crotonyl), is a derivative of lysine, an essential amino acid. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group, while the crotonyl group is a type of acyl group derived from crotonic acid. This compound is particularly useful in the field of peptide synthesis and modification due to its unique chemical properties.

Mechanism of Action

Target of Action

Fmoc-Lys(Crotonyl)-OH is a modified amino acid that primarily targets the formation of functional materials, such as hydrogels . These hydrogels are often used in biomedical applications, including drug delivery and diagnostic tools for imaging .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of functional molecules. This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The self-assembly process is influenced by various non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery . The formation of these hydrogels could influence the bioavailability of drugs delivered using this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels . These hydrogels can support cell adhesion, survival, and duplication . Additionally, the compound can induce gel formation, which is crucial for its applications in biomedical fields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of the compound to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing this compound above the critical concentration to induce gel formation .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Crotonyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Fmoc group promotes the association of building blocks, which is crucial for the self-organization of functional molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Crotonyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the crotonyl group. The process generally starts with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine to form Fmoc-Lys. The crotonyl group is then introduced by reacting Fmoc-Lys with crotonic anhydride or crotonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide chain is assembled on a solid support, allowing for efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Crotonyl)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Lys(Crotonyl)-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it particularly useful in the study of post-translational modifications and the development of peptide-based therapeutics .

Biological Activity

Fmoc-Lys(Crotonyl)-OH is a derivative of the amino acid L-lysine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a crotonyl group attached to the side chain. This compound plays a significant role in peptide synthesis and has garnered interest due to its biological activities, particularly in the context of lysine acylation.

Structure and Properties

  • Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-crotonyl-L-lysine
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol

The Fmoc group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of lysine into peptide sequences. The crotonyl modification is particularly noteworthy as it is associated with various biological functions, including histone modification.

Role in Histone Modification

Recent studies have highlighted the significance of lysine acylations, including crotonylation, in regulating gene expression through epigenetic mechanisms. Crotonylation has been shown to recruit specific bromodomains, which are protein motifs that recognize acetylated lysines on histones, thereby influencing chromatin structure and function .

Key Findings

  • Bromodomain Interactions : Research indicates that several bromodomains (e.g., BRD7, BRD9) specifically bind to crotonylated lysines. This interaction plays a crucial role in modulating transcriptional activity .
  • Metabolic Pathways : Crotonyl-CoA, a metabolite involved in fatty acid metabolism, has been linked to the formation of crotonylated lysines on histones, suggesting a metabolic regulation of gene expression .

Synthesis and Application in Research

This compound serves as a versatile building block in peptide synthesis. Its ability to undergo acylation reactions allows researchers to create peptides that mimic natural proteins or modify existing ones for functional studies.

Applications in Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS) : The compound is utilized as a precursor in SPPS, enabling the creation of peptides with specific post-translational modifications.
  • Investigating Protein Function : By incorporating this compound into peptides, researchers can study the effects of crotonylation on protein interactions and functions.

Case Studies

  • Histone Acetylation and Crotonylation : A study demonstrated that crotonylation is not merely an alternative to acetylation but serves distinct functions in transcriptional regulation. The use of synthetic peptides containing this compound allowed for detailed analysis of these modifications' effects on chromatin dynamics .
  • Protein Interaction Studies : In another investigation, peptides synthesized with this compound were used to assess binding affinities with bromodomains, revealing insights into how crotonylation influences protein-protein interactions within the nucleus .

Comparative Analysis of Lysine Modifications

The following table summarizes key differences between various lysine modifications relevant to biological activity:

Modification TypeBiological FunctionKey Enzymes Involved
Acetylation Gene activation; chromatin relaxationHistone acetyltransferases (HATs)
Crotonylation Gene regulation; recruitment of bromodomainsEnzymes involved in fatty acid metabolism
Succinylation Metabolic regulation; affects protein stabilitySuccinyl-CoA synthetase

Properties

IUPAC Name

(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXIABNUWPOIE-INZNARQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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